molecular formula C8H16N2O3 B1671923 Glycyl-L-leucine CAS No. 869-19-2

Glycyl-L-leucine

Cat. No. B1671923
CAS RN: 869-19-2
M. Wt: 188.22 g/mol
InChI Key: DKEXFJVMVGETOO-LURJTMIESA-N
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Description

Glycyl-L-leucine is a dipeptide that is a common substrate for glycyl-leucine dipeptidase .


Synthesis Analysis

The synthesis of Glycyl-L-leucine involves a linear formula: NH2CH2CONHCH (COOH)CH2CH (CH3)2 . A study found that the conformations of glycyl-l-leucine oligomers in the solid state were similar to that of a polyglycine II (PGII) .


Molecular Structure Analysis

Glycyl-L-leucine contains a total of 28 bonds; 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Two dipeptides, glycyl-L-leucine (G-L) and L-leucyl-glycine (L-G), were degraded in subcritical water to understand the phenomena occurring during treatment . Irrespective of the kind of substrate, ring formation occurred, and cyclo-(glycyl-l-leucine) was one of the final products .


Physical And Chemical Properties Analysis

Glycyl-L-leucine has a molecular weight of 188.23 and its physical state at 20 degrees Celsius is solid .

Scientific Research Applications

Role in Protein Conformation Studies

  • Scientific Field : Biophysics
  • Application Summary : Glycyl-L-leucine oligomers are used to study the role of the L-leucine residue on the conformations of these oligomers .
  • Methods of Application : The study involved infrared absorption and Raman scattering studies .
  • Results : The conformations of L-leucine-containing glycine oligomers depend strongly upon whether the L-leucine residue is placed in the N- or C-terminal position . For the aqueous G3L and G4L samples, reverse-turn structures similar to the type II β-turn were assumed to be stabilized in concentrated solution .

Enhancing Plant Adaptability to High-Temperature Stress

  • Scientific Field : Plant Biology
  • Application Summary : Small peptides and surfactants, including Glycyl-L-leucine, are used to enhance the adaptability of tea plants (Camellia sinensis L.) to high-temperature stress .
  • Methods of Application : The study involved the application of small peptides and surfactants to tea plants under high-temperature stress .
  • Results : The use of small peptides and surfactants enhances the antioxidant capacity of tea plants and protects their photosynthetic system . They also induce an increase in gibberellin (GA) content and a decrease in jasmonic acid (JA), strigolactone (SL), auxin (IAA), and cytokinin (CTK) content .

Activation of Human Bitter Receptors

  • Scientific Field : Biochemistry
  • Application Summary : Glycyl-L-leucine is a bitter-tasting dipeptide that activates the human bitter receptors hTAS2Rs .
  • Methods of Application : The study involved the application of Glycyl-L-leucine to human bitter receptors .
  • Results : Glycyl-L-leucine was found to be a good substrate for dipeptide hydrolase activities in rat intestinal mucosa and human kidney .

Degradation in Subcritical Water

  • Scientific Field : Biochemistry
  • Application Summary : Glycyl-L-leucine and L-Leucyl-glycine are degraded in subcritical water to understand the phenomena occurring during treatment .
  • Methods of Application : The study involved the degradation of these dipeptides in a stainless steel tubular reactor, which was connected to an HPLC pump and immersed in an oil bath at 200–240 °C, with residence times of 10–180 s .
  • Results : When Glycyl-L-leucine and L-Leucyl-glycine were treated, L-Leucyl-glycine and Glycyl-L-leucine significantly formed, respectively, and then they gradually decreased at every temperature . Irrespective of the kind of substrate, ring formation occurred, and cyclo-(glycyl-l-leucine) was one of the final products .

Metabolic Pathways Regulation in Tea Plants

  • Scientific Field : Plant Biology
  • Application Summary : Small peptides and surfactants, including Glycyl-L-leucine, are used to regulate the metabolic pathways of tea plants (Camellia sinensis L.) under high-temperature stress .
  • Methods of Application : The study involved the application of small peptides and surfactants to tea plants under high-temperature stress .
  • Results : Small peptides and surfactants induce an increase in L-Carnosine and N-Glycyl-L-Leucine content and a decrease in (5-L-Glutamyl)-L-Amino Acid content . They also regulate the metabolic pathways of Beta-Alanine metabolism, Thiamine metabolism, and Glutathione metabolism .

Safety And Hazards

Glycyl-L-leucine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

There were the most upregulated metabolites such as coumestrol, kynurenic acid-Ο-hexside, gramine, and isorhapontigenin in the S88_3.vs.S88_0 group, when more downregulated metabolites including desthiobiotin, glycitein, glycyl-L-leucine, and 8,8-dimethyl-2H,8H-pyrano [3,2-g] chromen-2-one, 4’7-dihydroxyflavanone, were accumulated .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEXFJVMVGETOO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017040
Record name Glycyl-L-leucine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glycyl-L-leucine

CAS RN

869-19-2
Record name Glycyl-L-leucine
Source CAS Common Chemistry
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Record name Glycylleucine
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Record name Glycyl-L-leucine
Source EPA DSSTox
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Record name N-glycyl-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.624
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCYLLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L97V505GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

233 - 235 °C
Record name Glycylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,070
Citations
N Meisler, S Simmonds - Microbiology, 1963 - microbiologyresearch.org
… less sensitivity to an inhibitory dipeptide (eg glycyl-L-leucine) than did ‘ slope organisms ’ … effects of ‘ageing’ on the bacterial metabolism of leucine peptides such as glycyl-L-leucine. …
Number of citations: 20 www.microbiologyresearch.org
H Kumar, I Behal - Journal of Chemical & Engineering Data, 2016 - ACS Publications
… studies of l-leucine and the dipeptide glycyl-l-leucine in an aqueous solution of antibiotic drug … Here, in this paper, the densities and speed of sound of l-leucine and glycyl-l-leucine in …
Number of citations: 43 pubs.acs.org
M Himukai, T Hoshi - The Journal of Physiology, 1980 - Wiley Online Library
… the increment in the transmural potential induced by glycyl-L-leucine, L-leucine or the mixture … of glycyl-L-leucine influx is mediated by a carrier system for intact glycyl-L-leucine which is …
Number of citations: 41 physoc.onlinelibrary.wiley.com
M Himukai, A Kano-Kameyama, T Hoshi - Biochimica et Biophysica Acta …, 1982 - Elsevier
Inhibition of glycylglycine (Gly-Gly) transport by glycyl-l-leucine (Gly-Leu) and l-leucine was studied in isolated guinea-pig ileum. Kinetically, inhibition by Gly-Leu of Gly-Gly influx across …
Number of citations: 20 www.sciencedirect.com
MTB Luiz, B Szpoganicz, M Rizzoto, AE Martell… - Inorganica chimica …, 1997 - Elsevier
… , dl-alanyl-dl-alanine and glycyl-l-leucine, were performed. Equilibrium constants for the … dl-alanyl-dl-alanine compared with glycyl-l-leucine, and the present work suggests which …
Number of citations: 39 www.sciencedirect.com
FI El-Dossoki - Journal of Solution Chemistry, 2015 - Springer
… The densities of glycyl-glycine (diglycine) and glycyl-l-leucine… \), of diglycine and glycyl-l-leucine have been calculated. The … values increase from diglycine to glycyl-l-leucine. It was also …
Number of citations: 14 link.springer.com
T Kobayashi, R Fujita, I Chaiyapat, H Mori… - Bioscience …, 2012 - jstage.jst.go.jp
… kinetics of two dipeptides with branched chains, glycyl-L-leucine (GL) and Lleucyl-glycine (… The degradation of cyclo(glycyl-L-leucine) (cyclo-GL), which formed during treatment and is …
Number of citations: 12 www.jstage.jst.go.jp
M Das, AN Radhakrishnan - Biochemical Journal, 1973 - portlandpress.com
… 1972), was used during the enzyme purification, with glycyl-L-leucine (12mM) as substrate. In earlier … to catalyse the hydrolysis of 1 lmol of glycyl-L-leucine/min at 37C at 12mM substrate …
Number of citations: 62 portlandpress.com
K Yasumoto, K Sugiyama - Agricultural and Biological Chemistry, 1980 - Taylor & Francis
… Our observation that intact glycyl-L-leucine completely·… a much significant quantity of intact glycyl-L-leucine in the cells. Our results … almost equally to glycyl-Lleucine absorption under the …
Number of citations: 10 www.tandfonline.com
RF Pasternack, L Gipp, H Sigel - Journal of the American …, 1972 - ACS Publications
The thermodynamics of complex formation between cobalt (II), nickel (II), and copper (II) with glycyl-L-leucine and L-leucylglycine have been studied potentiometrically. Although the …
Number of citations: 27 pubs.acs.org

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